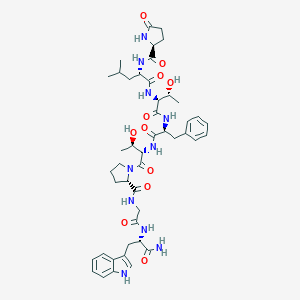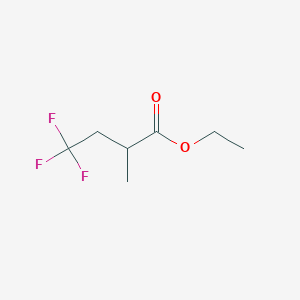
Ethyl 4,4,4-trifluoro-2-methylbutanoate
Overview
Description
Ethyl 4,4,4-trifluoro-2-methylbutanoate is a synthetic organic compound that is used in various industrial and scientific applications. It is a colorless liquid with a strong odor and is highly soluble in water and a variety of organic solvents. It is commonly used as a reagent in organic synthesis, as a solvent, and as a biomarker. It has also been used in the development of new drugs, as a food additive, and in the manufacture of plastics and other materials.
Scientific Research Applications
Three-Component Cyclization
The compound plays a crucial role in the three-component cyclization process. Research conducted by Goryaeva et al. (2020) explored the cyclization of ethyl 4,4,4-trifluoroacetoacetate with 1,2-ethanediamines and 3-methylbutan-2-one, leading to the formation of hexahydroimidazo[1,2-a]pyridin-5-ones under mild conditions. This study highlights the compound's application in synthesizing complex heterocycles, which are essential in pharmaceutical chemistry and materials science (Goryaeva, M. V., Kushch, S. O., Burgart, Y., & Saloutin, V., 2020).
Enantioselective Synthesis
In another significant application, Kuroki et al. (2000) demonstrated the enantioselective synthesis of 2,2-difluoro-3-hydroxycarboxylates by hydrogenating 2,2-difluoro-3-oxocarboxylates in the presence of chiral rhodium complexes. Ethyl 4,4,4-trifluoroacetoacetate was successfully transformed into enantiomerically enriched 4,4,4-trifluoro-3-hydroxybutanoate, showcasing its importance in asymmetric synthesis and the production of enantiomerically pure compounds, which is crucial for the development of drugs and active pharmaceutical ingredients (Kuroki, Y., Asada, D., & Iseki, K., 2000).
Aroma Compound in Apples
Furthermore, Hauck et al. (2000) investigated the metabolism of ethyl tiglate in apple fruits, leading to the formation of small amounts of (R)-ethyl 2-methylbutanoate. This research provides insights into the compound's role in the natural flavor composition of apples and its potential as an indicator for the genuineness of apple products. The study also explores the compound's origin and its transformation into (R)-ethyl 2-methylbutanoate, contributing to the understanding of natural product chemistry and food science (Hauck, T., Weckerle, B., & Schwab, W., 2000).
Contribution to Wine Aroma
The compound's enantiomers, ethyl 2-hydroxy-3-methylbutanoate, were quantitated and sensory evaluated in wine by Gammacurta et al. (2018). This research aimed at understanding the chemical and sensory characteristics of this fruity ester in wines, contributing to the wine industry's knowledge on flavor composition and the influence of microbial activity on wine aroma (Gammacurta, M., Tempère, S., Marchand, S., Moine, V., & Revel, G., 2018).
properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNZGOFOWCNVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929479 | |
| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-4,4,4-trifluorobutyrate | |
CAS RN |
136564-76-6 | |
| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136564-76-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

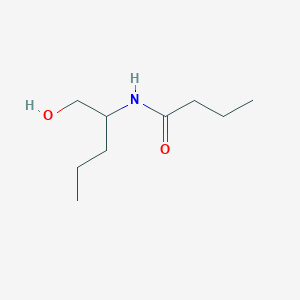
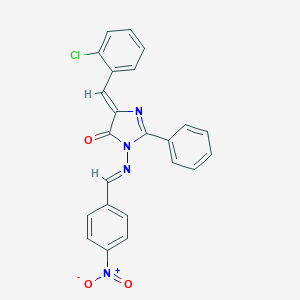
![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)
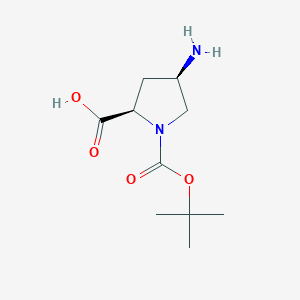
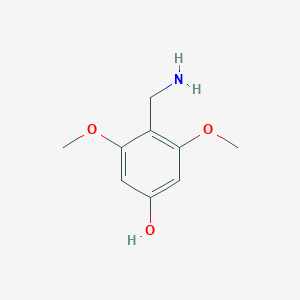
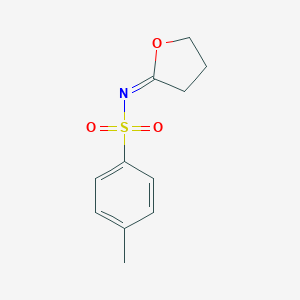
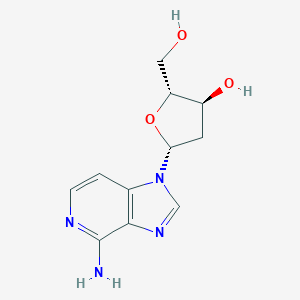
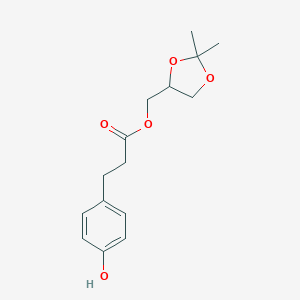
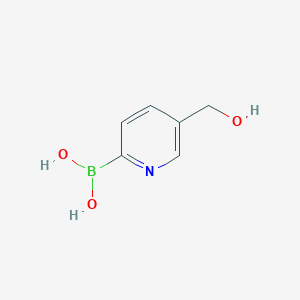
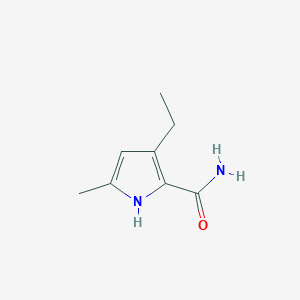
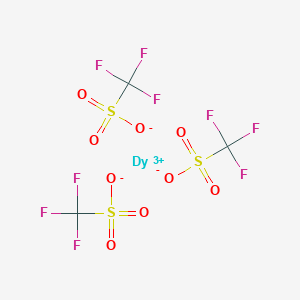
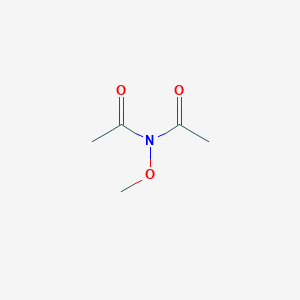
![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)
